Diarachidonin
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Overview
Description
. This compound is a significant bioactive lipid involved in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diarachidonin can be synthesized through the esterification of arachidonic acid with glycerol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain high-purity this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Diarachidonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: this compound can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Hydroperoxides and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted diacylglycerols.
Scientific Research Applications
Diarachidonin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling pathways and membrane dynamics.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the production of bioactive lipids and as a precursor for the synthesis of complex lipids
Mechanism of Action
Diarachidonin exerts its effects through the modulation of various molecular targets and pathways:
Prostaglandin Synthesis: this compound stimulates the production of prostaglandin E2, a key mediator of inflammation.
Signal Transduction: It activates protein kinase C and other signaling molecules involved in cellular responses.
Membrane Dynamics: this compound influences membrane fluidity and the formation of lipid rafts, affecting cellular processes such as endocytosis and signal transduction.
Comparison with Similar Compounds
1,2-Diarachidonoyl-sn-glycerol: Another diacylglycerol containing arachidonic acid at two positions.
1,3-Dilinoleoyl-sn-glycerol: A diacylglycerol with linoleic acid instead of arachidonic acid.
1,2-Dioleoyl-sn-glycerol: A diacylglycerol with oleic acid.
Uniqueness: Diarachidonin is unique due to its specific fatty acid composition, which imparts distinct biological activities. Its ability to modulate prostaglandin synthesis and influence membrane dynamics sets it apart from other diacylglycerols .
Properties
Molecular Formula |
C43H68O5 |
---|---|
Molecular Weight |
665.0 g/mol |
IUPAC Name |
[3-hydroxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30- |
InChI Key |
FVXRWZPVZULNCQ-XCHUKFSYSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origin of Product |
United States |
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